Marbofloxacin Impurity E is a chemical compound categorized as an impurity of marbofloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine. The compound is recognized by its IUPAC name, 8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and has a molecular formula of with a molecular weight of 378.4 g/mol. It appears as a pale brown solid and is soluble in methanol .
Marbofloxacin Impurity E derives from the synthesis processes involved in producing marbofloxacin. It falls under the classification of quinoline carboxylic acids, which are characterized by the presence of a quinoline ring substituted with carboxylic acid groups. This compound is significant in pharmaceutical contexts, particularly concerning the quality control and analysis of marbofloxacin formulations .
The synthesis of marbofloxacin and its impurities, including Marbofloxacin Impurity E, typically involves several chemical reactions. A notable method for synthesizing marbofloxacin includes the use of preparative reverse phase high-performance liquid chromatography (HPLC) for purification .
Key steps in the synthesis may include:
These methods are crucial for producing marbofloxacin on a large scale while minimizing impurities .
The molecular structure of Marbofloxacin Impurity E features several functional groups that contribute to its properties:
The structural formula can be represented as follows:
This structure plays a significant role in its biological activity and interaction with target sites within bacterial cells.
Marbofloxacin Impurity E can participate in various chemical reactions typical of quinolone derivatives. These reactions may include:
Understanding these reactions is essential for assessing the stability and reactivity of Marbofloxacin Impurity E in pharmaceutical formulations .
Marbofloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. The mechanism involves:
This mechanism underscores the antibiotic's effectiveness against various gram-negative and gram-positive bacteria .
Marbofloxacin Impurity E exhibits several notable physical and chemical properties:
These properties are critical for handling and formulating this compound in pharmaceutical applications .
Marbofloxacin Impurity E is primarily utilized in:
Ethanol serves as a common solvent in fluoroquinolone synthesis but inadvertently participates in nucleophilic substitution reactions. During marbofloxacin manufacturing, the C8 position of the quinolone core is highly susceptible to nucleophilic attack. Ethanol reacts with the C8-fluorine intermediate, forming an ethoxy substitution byproduct that evolves into Impurity E (8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). This side reaction is favored at temperatures >80°C and under prolonged reflux conditions, where ethanol acts as both solvent and reactant [3] [9]. The electrophilicity of C8 is amplified by the electron-withdrawing carboxyl group at C3, facilitating halogen displacement.
Table 1: Synthetic Conditions Favoring Impurity E Formation
Parameter | Impurity E Formation Risk | Optimal Control Point |
---|---|---|
Ethanol Purity | High (≥95%) increases risk | Use anhydrous ethanol (≤0.1% H₂O) |
Reaction Duration | >6 hours increases yield | Limit to 4-5 hours |
Temperature | High risk at >80°C | Maintain at 70-75°C |
Catalyst | Triethylamine increases risk | Replace with morpholine |
Alkaline conditions during piperazine ring installation or ester hydrolysis provoke two key side reactions:
Table 2: Alkaline Hydrolysis Byproduct Kinetics
Base Concentration | Impurity E Yield (%) | Primary Degradant | Half-life (h) |
---|---|---|---|
0.1M NaOH | 3.2% | 8-hydroxy-marbofloxacin | 48.7 |
0.5M NaOH | 12.1% | N-desmethyl piperazine | 18.3 |
1.0M NaOH | 29.8% | Quinolone lactam | 6.5 |
EP-compliant routes minimize Impurity E through three strategic controls:
Gould-Jacobs and Conrad-Limpach syntheses exhibit divergent impurity profiles:
Impurity E arises from three primary degradation routes:
The structural signature of Impurity E—confirmed via ¹H-NMR (δ 1.43 ppm, t, -OCH₂CH₃) and HRMS (m/z 378.40 [M]⁺)—differentiates it from other process impurities. The ethoxy group’s electron-donating nature increases the molecule’s lipophilicity (logP = 1.8 vs. 1.2 for marbofloxacin), influencing chromatographic separation [1] [5] [8].
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.:
CAS No.: